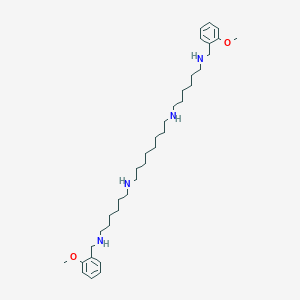![molecular formula C18H22N2O3S B034839 (3S)-1,4-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-6-sulfanylidenepiperazine-2,5-dione CAS No. 105637-71-6](/img/structure/B34839.png)
(3S)-1,4-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-6-sulfanylidenepiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silvathione is a dioxopiperazinethione compound isolated from the fungus Aspergillus silvaticus. It belongs to the class of epidithiodioxopiperazines, which are known for their unique structural features and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Silvathione can be synthesized through the isolation from Aspergillus silvaticus. The process involves cultivating the fungus under specific conditions and extracting the compound using organic solvents. The structure of silvathione is confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
Industrial production of silvathione is not well-documented, but it would likely involve large-scale fermentation of Aspergillus silvaticus followed by extraction and purification processes. Optimization of growth conditions and extraction techniques would be crucial for maximizing yield.
Chemical Reactions Analysis
Types of Reactions
Silvathione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the dioxopiperazine ring and thione moiety .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize silvathione.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce silvathione.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Scientific Research Applications
Silvathione has several applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of dioxopiperazines and thiones.
Biology: Silvathione’s biological activity makes it a candidate for studying fungal metabolites and their effects on various organisms.
Industry: Possible use in the development of new materials or as a biochemical tool in industrial processes.
Mechanism of Action
The mechanism of action of silvathione involves its interaction with biological molecules through its reactive functional groups. It can form covalent bonds with nucleophiles such as proteins and nucleic acids, leading to various biological effects. The molecular targets and pathways involved are still under investigation, but its reactivity suggests potential interactions with cellular thiols and enzymes .
Comparison with Similar Compounds
Silvathione is compared with other epidithiodioxopiperazines such as dithiosilvatin. While both compounds share a similar core structure, silvathione’s unique thione moiety distinguishes it from other related compounds. This difference in structure can lead to variations in biological activity and reactivity .
List of Similar Compounds
- Dithiosilvatin
- Epipolythiodioxopiperazines
- Thiosilvatins
Properties
CAS No. |
105637-71-6 |
|---|---|
Molecular Formula |
C18H22N2O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(3S)-1,4-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-6-sulfanylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C18H22N2O3S/c1-12(2)9-10-23-14-7-5-13(6-8-14)11-15-16(21)20(4)18(24)17(22)19(15)3/h5-9,15H,10-11H2,1-4H3/t15-/m0/s1 |
InChI Key |
SQAHNUAABSGLKN-HNNXBMFYSA-N |
SMILES |
CC(=CCOC1=CC=C(C=C1)CC2C(=O)N(C(=S)C(=O)N2C)C)C |
Isomeric SMILES |
CC(=CCOC1=CC=C(C=C1)C[C@H]2C(=O)N(C(=S)C(=O)N2C)C)C |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)CC2C(=O)N(C(=S)C(=O)N2C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


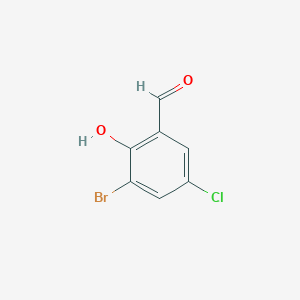
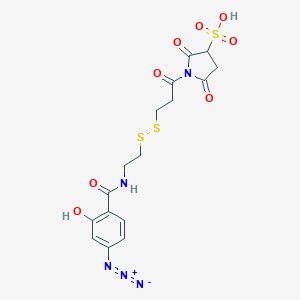
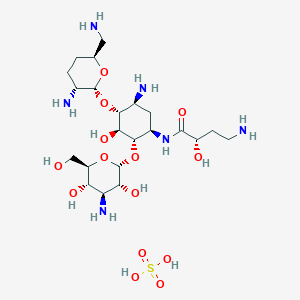
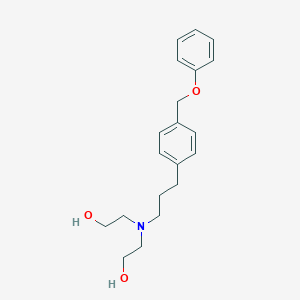
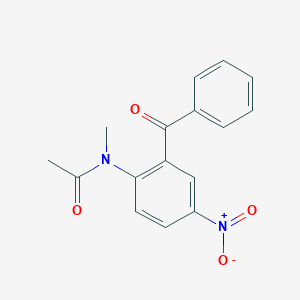
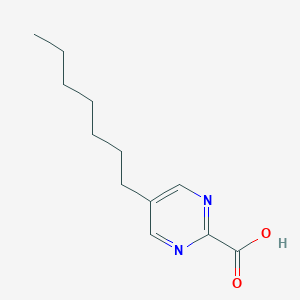
![Substanz NR. 1650 [German]](/img/structure/B34768.png)
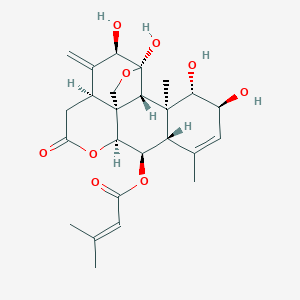
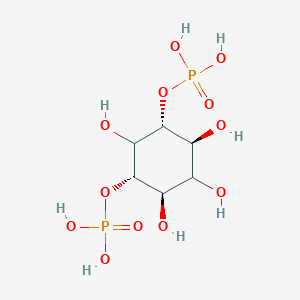
![7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B34776.png)
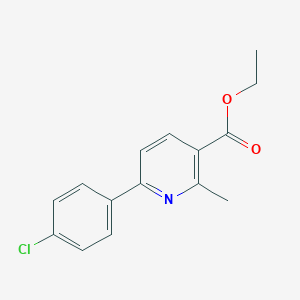
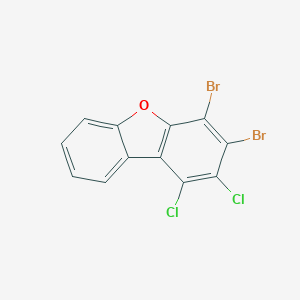
![Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)-](/img/structure/B34780.png)
